molecular formula C3H5IOS B2404008 S-(Iodomethyl) ethanethioate CAS No. 114254-42-1

S-(Iodomethyl) ethanethioate

Cat. No. B2404008
CAS RN: 114254-42-1
M. Wt: 216.04
InChI Key: JXALJIJPVNAXQK-UHFFFAOYSA-N
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Description

S-(Iodomethyl) ethanethioate, also known as IMET, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of thioesters, which are widely used in organic synthesis and as intermediates in biological processes. IMET is a highly reactive compound that can be synthesized using various methods, and its unique chemical properties make it an attractive candidate for a wide range of research applications.

Scientific Research Applications

Synthesis of Diverse Chemical Compounds

S-(Iodomethyl) ethanethioate is integral in the synthesis of various chemical compounds. For instance, it has been used in the facile and efficient synthesis of 3,4-diiododihydrothiophenes via electrophilic iodocyclization, a method crucial for creating iodine-containing products for organic transformations (Yang et al., 2011). Additionally, it plays a role in the synthesis of thiocarboxylate S-esters, like glyphosate derivatives, through methods involving N-methylene-tert-butylamine and nucleophilic phosphorylation (Mao & Franz, 1991).

Development of New Synthetic Methods

Innovative synthetic methods using S-(Iodomethyl) ethanethioate have been developed, such as the synthesis of thioalkyne-substituted thiazolidine-2-thiones using multicomponent reactions. These methods offer an environmentally friendly and simple approach to synthesizing complex chemical structures (Safa & Alyari, 2014).

Bone Turnover Marker Research

While not directly involving S-(Iodomethyl) ethanethioate, related research in the field of bone turnover markers, using markers like serum procollagen type I N propeptide (s-PINP), provides insight into the broader scientific context where similar compounds are studied. These markers are essential in predicting fracture risk and monitoring osteoporosis treatment (Vasikaran et al., 2011).

Analytical Chemistry

In analytical chemistry, methods for quantifying iodine in complex matrices have been developed, highlighting the importance of understanding compounds like S-(Iodomethyl) ethanethioate in various applications (Shelor & Dasgupta, 2011).

Chemical Research in Polyvalent Iodine

The chemistry of polyvalent iodine, which includes compounds like S-(Iodomethyl) ethanethioate, has seen significant development, especially in the context of oxidative transformations in organic synthesis. This research underscores the versatile nature and applications of iodine-containing compounds in modern chemistry (Zhdankin & Stang, 2008).

properties

IUPAC Name

S-(iodomethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5IOS/c1-3(5)6-2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXALJIJPVNAXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(Iodomethyl) ethanethioate

CAS RN

114254-42-1
Record name 1-[(iodomethyl)sulfanyl]ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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